5-Amino-6-bromopyridine-2-carbonitrile
Overview
Description
5-Amino-6-bromopyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound is characterized by the presence of an amino group at the 5-position, a bromine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring. It is commonly used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-bromopyridine-2-carbonitrile typically involves the bromination of 5-amino-2-pyridinecarbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6-position . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-bromopyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl or aryl-vinyl compounds.
Reduction Products: Amino derivatives of pyridine.
Scientific Research Applications
5-Amino-6-bromopyridine-2-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromopyridine-2-carbonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions . In biological systems, its derivatives may interact with specific enzymes or receptors, inhibiting or modulating their activity . The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Amino-5-bromopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
3-Amino-6-bromopyridine: Similar structure but with the amino group at the 3-position.
5-Bromo-2-nitropyridine: Similar structure but with a nitro group instead of an amino group.
Uniqueness: 5-Amino-6-bromopyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of a wide range of derivatives. Its combination of an amino group, bromine atom, and nitrile group provides versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
5-amino-6-bromopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOFKIYFOMPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640030 | |
Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-22-6 | |
Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-bromo-2-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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